(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate is a useful research compound. Its molecular formula is C15H18ClNO2 and its molecular weight is 279.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, also known as RTI 70, is a compound derived from the 8-azabicyclo[3.2.1]octane framework. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of cocaine dependence and neuropharmacology.
- Molecular Formula : C15H18ClNO2
- Molecular Weight : 279.76 g/mol
- CAS Number : 140633-58-5
- Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is characteristic of many psychoactive substances.
RTI 70 acts primarily as a selective dopamine transporter inhibitor. This mechanism is crucial in modulating dopaminergic signaling pathways, which are significantly involved in reward and addiction processes. By inhibiting the reuptake of dopamine, RTI 70 enhances dopaminergic transmission and may counteract the effects of cocaine and other stimulants that disrupt normal dopamine function.
In Vitro Studies
Research indicates that RTI 70 can effectively prevent the inhibition of nicotinic acetylcholine receptors (nAChRs) by cocaine and MK-801, suggesting its potential role in modulating cholinergic signaling pathways alongside dopaminergic pathways .
In Vivo Studies
In animal models, RTI 70 has been shown to reduce cocaine self-administration behaviors, indicating its potential utility as a therapeutic agent for treating cocaine addiction. This effect is attributed to its high occupancy at the dopamine transporter (DAT), which is essential for mediating the reinforcing effects of cocaine .
Case Studies
Several studies have investigated the analgesic properties of related compounds within the azabicyclo[3.2.1]octane class:
- Analgesic Activity : A study found that derivatives of azabicyclo[3.2.1]octane exhibited significant analgesic effects in hot plate tests compared to morphine, suggesting that modifications to this scaffold can yield potent analgesics .
- Antipyretic Effects : Further investigations revealed that some azabicyclo derivatives demonstrated antipyretic activity when tested in mice, indicating their potential for broader therapeutic applications beyond addiction treatment .
Comparative Analysis of Related Compounds
Compound Name | Structure | Mechanism | Key Findings |
---|---|---|---|
RTI 70 | RTI 70 Structure | DAT Inhibitor | Reduces cocaine self-administration |
RTI-113 | RTI-113 Structure | DAT Inhibitor | Potent and selective; reduces cocaine effects |
Analogs with analgesic properties | Analogs Structure | Various | Significant analgesic and antipyretic activities |
Eigenschaften
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQICMQRAXJOCP-DGAVXFQQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433500 |
Source
|
Record name | Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146725-33-9 |
Source
|
Record name | Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.